molecular formula C24H29ClO4 B1669672 Acétate de cyprotérone CAS No. 427-51-0

Acétate de cyprotérone

Numéro de catalogue: B1669672
Numéro CAS: 427-51-0
Poids moléculaire: 416.9 g/mol
Clé InChI: UWFYSQMTEOIJJG-FDTZYFLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acétate de cyprotéronone est un antiandrogène stéroïdien synthétique et une progestine. Il est principalement utilisé dans le traitement des affections dépendantes des androgènes telles que l'acné, la croissance excessive des poils du corps, la puberté précoce et le cancer de la prostate. Il est également utilisé comme composant de l'hormonothérapie féminisante pour les personnes transgenres et dans les pilules contraceptives .

Mécanisme D'action

Target of Action

Cyproterone acetate (CPA) is a powerful antiandrogen that directly competes with testosterone and its metabolite dihydrotestosterone (DHT) for the occupation of the androgen receptor in target tissues . It is one of the most frequently used antiandrogens .

Mode of Action

CPA suppresses the actions of testosterone and DHT on tissues. It acts by blocking androgen receptors, which prevents androgens from binding to them. This action suppresses luteinizing hormone, which in turn reduces testosterone levels .

Biochemical Pathways

CPA affects several biochemical pathways. It has been found to mediate the IRE1α signaling pathway to alleviate pyroptosis of ovarian granulosa cells induced by hyperandrogen . It also acts as a disruptor of the aryl hydrocarbon receptor .

Pharmacokinetics

CPA has near-complete oral bioavailability. It is highly and exclusively bound to albumin in terms of plasma protein binding. It is metabolized in the liver by hydroxylation and conjugation, with 15β-hydroxycyproterone acetate (15β-OH-CPA) as a single major active metabolite. CPA has a long elimination half-life of about 2 to 4 days regardless of the route of administration, and is excreted in feces primarily and to a lesser extent in urine .

Result of Action

The direct antiandrogenic effect of CPA results in the blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell. In addition, CPA exerts a negative feedback on the hypothalamo-pituitary axis, by inhibiting the secretion of luteinizing hormone resulting in diminished production of testicular testosterone .

Action Environment

Environmental factors can influence the action of CPA. For example, exposure to endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and CPA can trigger responses in the liver and gonads due to toxic and endocrine-disrupting effects . Therefore, the environment in which CPA is administered can impact its efficacy and stability.

Safety and Hazards

Cyproterone acetate can be harmful in contact with skin or if inhaled . It is suspected of causing cancer . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Orientations Futures

Cyproterone acetate is an AhR agonist in mouse cells, but an AhR antagonist in human cells . This study helps us to understand why Cyproterone acetate induces acute hepatitis, gene mutation, and many other side effects . In light of risks of Cyproterone acetate such as fatigue, blood clots, benign brain tumors, and liver damage, the use of lower dosages of Cyproterone acetate may help to minimize such risks .

Analyse Biochimique

Biochemical Properties

Cyproterone acetate has a strong antiandrogenic effect, blocking the binding of dihydrotestosterone to the specific receptors in cells . It also has progestational properties, which means it can activate the progesterone receptor . This activation has antigonadotropic effects and can inhibit fertility and suppress sex hormone production .

Cellular Effects

Cyproterone acetate has been shown to slow or stop the growth of prostate cancer cells . This is achieved by lowering levels of testosterone in the body and blocking testosterone from reaching the cancer cells . It also helps to reduce symptom ‘flares’ and side-effects from other treatments which may be used for the cancer .

Molecular Mechanism

The molecular mechanism of cyproterone acetate involves blocking the effects of androgens like testosterone in the body . This is achieved by preventing them from interacting with their biological target, the androgen receptor (AR), and by reducing their production by the gonads and hence their concentrations in the body .

Temporal Effects in Laboratory Settings

Cyproterone acetate has a long elimination half-life of about 2 to 4 days regardless of the route of administration . It is metabolized in the liver by hydroxylation and conjugation, and is excreted in feces primarily and to a lesser extent in urine .

Dosage Effects in Animal Models

In animal studies, it was found that 25 mg of cyproterone acetate per kg body weight results in complete prostatic regression in intact animals . The proper human dose of cyproterone acetate calculated on this basis is 4 mg/kg .

Metabolic Pathways

Cyproterone acetate is metabolized by the CYP3A4 enzyme, forming the active metabolite 15beta-hydroxycyproterone acetate, which retains its antiandrogen activity, but has reduced progestational activity .

Transport and Distribution

Cyproterone acetate has near-complete oral bioavailability and is highly and exclusively bound to albumin in terms of plasma protein binding . This suggests that it is well transported and distributed within the body.

Subcellular Localization

The exact subcellular localization of cyproterone acetate is not well-studied. Given its mechanism of action, it can be inferred that it interacts with androgen receptors which are typically located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus where it modulates gene expression .

Analyse Des Réactions Chimiques

L'acétate de cyprotéronone subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent l'acétate de 15β-hydroxycyprotéronone et la cyprotéronone .

4. Applications de la recherche scientifique

L'acétate de cyprotéronone a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

L'acétate de cyprotéronone exerce ses effets en bloquant les récepteurs des androgènes, empêchant les androgènes comme la testostérone et la dihydrotestostérone de se lier à ces récepteurs . Cette suppression de l'activité androgénique entraîne une réduction des processus dépendants des androgènes, tels que la croissance des poils et la prolifération des cellules cancéreuses de la prostate. De plus, l'acétate de cyprotéronone possède des propriétés progestatives, qui contribuent à son efficacité en hormonothérapie .

Comparaison Avec Des Composés Similaires

L'acétate de cyprotéronone est unique parmi les antiandrogènes en raison de sa puissante activité progestative. Les composés similaires incluent :

L'acétate de cyprotéronone se distingue par sa double action à la fois en tant qu'antiandrogène et qu'une progestine, ce qui le rend particulièrement efficace en hormonothérapie et dans le traitement des affections dépendantes des androgènes .

Propriétés

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFYSQMTEOIJJG-FDTZYFLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020366
Record name Cyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol.
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The direct antiandrogenic effect of cyproterone is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell. In addition, cyproterone exerts a negative feed-back on the hypothalamo-pituitary axis, by inhibiting the secretion of luteinizing hormone resulting in diminished production of testicular testosterone., Prostatic carcinoma and its metastases are in general androgen-dependent. Cyproterone acetate exerts a direct anti-androgen action on the tumor and its metastases. It also has progestogenic activity, which exerts a negative feedback effect on the hypothalamic receptors, so leading to a reduction in gonadotrophin release, and hence to diminished production of testicular androgens. Sexual drive and potency are reduced and gonadal function is inhibited., Cell proliferation and cell death appear in several systems as mutually exclusive, which raises the assumption that a same factor or secondary signal(s) might exert opposite control on the two processes. To test this assumption we investigated the time-course evolution of the S phase and apoptotic indices in rat liver during cyproterone acetate (CPA) induced hyperplasia and during the recovery of normal liver mass provoked, respectively, by cyproterone acetate (CPA) treatment and withdrawal. The levels of c-myc and c-ras transcripts were also followed in view of the indications of a positive role of these oncogenes in proliferation. The data showed that proliferation and cell death are not always mutually exclusive and that a high rate of cell death was indifferently associated with high or low c-ras expression. Our data are consistent with a role of this gene in proliferation but exclude that it plays an opposite role in controlling cell death., The antigonadotropic effect of cyproterone acetate is also exerted when administered with LHRH analogues. The initial increase of testosterone caused by this class of substances is reduced by cyproterone acetate. An occasional tendency for the prolactin levels to increase slightly has been observed under higher doses of cyproterone acetate., Dianette blocks androgen-receptors. It also reduces androgen synthesis both by negative feedback effect on the hypothalamo-pituitiary-ovarian systems and by the inhibition of androgen-synthesising enzymes., For more Mechanism of Action (Complete) data for CYPROTERONE ACETATE (8 total), please visit the HSDB record page.
Record name Cyproterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate.
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from diisopropyl ether, White crystalline powder

CAS No.

427-51-0
Record name Cyproterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=427-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproterone acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyproterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROTERONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyproterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyproterone Acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200-201, 200-201 °C
Record name Cyproterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROTERONE ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproterone acetate
Reactant of Route 2
Reactant of Route 2
Cyproterone acetate
Reactant of Route 3
Reactant of Route 3
Cyproterone acetate
Reactant of Route 4
Cyproterone acetate
Reactant of Route 5
Reactant of Route 5
Cyproterone acetate
Reactant of Route 6
Cyproterone acetate
Customer
Q & A

Q1: How does cyproterone acetate exert its antiandrogenic effects?

A1: Cyproterone acetate acts as a competitive antagonist of androgens, primarily testosterone and dihydrotestosterone (DHT). It binds to androgen receptors (ARs), preventing the binding of endogenous androgens. [] This effectively blocks the androgen receptor signaling pathway, inhibiting the expression of androgen-dependent genes. [, ]

Q2: Does cyproterone acetate have any other hormonal effects besides its antiandrogenic activity?

A2: Yes, cyproterone acetate also exhibits progestogenic and antigonadotropic properties. [, ] It can bind to progesterone receptors, exerting progestogenic effects. [] Additionally, it suppresses the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, ]

Q3: What are the downstream consequences of cyproterone acetate's actions on the hypothalamic-pituitary-gonadal (HPG) axis?

A3: By suppressing LH and FSH release, cyproterone acetate disrupts the HPG axis. [] This leads to a reduction in testosterone production in males and can interfere with ovulation in females. [, , ] These effects are exploited therapeutically for conditions such as prostate cancer, hirsutism, and acne. [, ]

Q4: What is the molecular formula and weight of cyproterone acetate?

A4: Cyproterone acetate has the molecular formula C24H29ClO3 and a molecular weight of 416.94 g/mol.

Q5: Is there any spectroscopic data available for cyproterone acetate?

A5: Yes, spectroscopic techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize cyproterone acetate. [] These techniques provide information about the functional groups, bonding patterns, and overall structure of the molecule.

Q6: How is cyproterone acetate absorbed and distributed in the body?

A7: Cyproterone acetate is well-absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver. [] It is highly protein-bound in the bloodstream and distributed widely throughout the body. []

Q7: What are the major metabolic pathways of cyproterone acetate?

A8: Cyproterone acetate is primarily metabolized in the liver via oxidation and conjugation reactions. [] These metabolic processes generate various metabolites, some of which may retain pharmacological activity. []

Q8: What is the elimination half-life of cyproterone acetate?

A9: The elimination half-life of cyproterone acetate varies depending on the route of administration and individual factors but generally ranges from 1.5 to 3 days. []

Q9: What in vitro and in vivo models are used to study the effects of cyproterone acetate?

A10: In vitro studies often employ cell lines derived from androgen-sensitive tissues like the prostate. [] In vivo studies utilize animal models, primarily rodents, to investigate the effects of cyproterone acetate on reproductive organs, hormone levels, and other physiological parameters. [, , , , , , ]

Q10: What are the known toxicological effects of cyproterone acetate?

A11: Cyproterone acetate has been associated with a range of adverse effects, including hepatotoxicity, thromboembolic events, and mood changes. [, , ] The severity and incidence of these effects can vary depending on dose, duration of treatment, and individual susceptibility. [, ]

Q11: Are there any strategies to improve the targeted delivery of cyproterone acetate?

A12: Researchers are exploring strategies like nanoparticle-based drug delivery systems to enhance the targeted delivery of cyproterone acetate to specific tissues or cells. [] These approaches aim to improve efficacy and minimize off-target effects.

Q12: What analytical methods are used to quantify cyproterone acetate in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is widely used for the quantification of cyproterone acetate in biological matrices like plasma and serum. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.